molecular formula C24H30N2O3 B3274590 Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate CAS No. 61085-74-3

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate

Cat. No.: B3274590
CAS No.: 61085-74-3
M. Wt: 394.5 g/mol
InChI Key: QOYROTCVRDQKJR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is structurally related to other piperidine-based compounds, which are known for their diverse biological activities.

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with propionylaniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve a one-pot synthesis to enhance yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The compound’s effects are mediated through G-protein coupled receptor pathways, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is structurally similar to compounds such as fentanyl and its analogs. it differs in its specific substituents and functional groups, which confer unique pharmacological properties. Similar compounds include:

These compounds share a common piperidine core but differ in their side chains and substituents, leading to variations in their biological activity and therapeutic potential.

Properties

IUPAC Name

ethyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-13-9-6-10-14-21)24(23(28)29-4-2)15-17-25(18-16-24)19-20-11-7-5-8-12-20/h5-14H,3-4,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYROTCVRDQKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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